molecular formula C3H8ClF2N B2654464 (R)-1,1-Difluoropropan-2-amine hydrochloride CAS No. 1018434-72-4

(R)-1,1-Difluoropropan-2-amine hydrochloride

Cat. No.: B2654464
CAS No.: 1018434-72-4
M. Wt: 131.55
InChI Key: XCDBHLMHUYKGAR-HSHFZTNMSA-N
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Description

®-1,1-Difluoropropan-2-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of two fluorine atoms attached to the first carbon of the propan-2-amine structure, with the hydrochloride salt form enhancing its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1-Difluoropropan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, such as ®-propan-2-amine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-1,1-Difluoropropan-2-amine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

®-1,1-Difluoropropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alcohols or ethers.

Scientific Research Applications

®-1,1-Difluoropropan-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential role in enzyme inhibition studies due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism by which ®-1,1-Difluoropropan-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1,1-Difluoroethan-2-amine hydrochloride
  • ®-1,1-Difluorobutan-2-amine hydrochloride
  • ®-1,1-Difluoropentan-2-amine hydrochloride

Uniqueness

®-1,1-Difluoropropan-2-amine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(2R)-1,1-difluoropropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBHLMHUYKGAR-HSHFZTNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018434-72-4
Record name (2R)-1,1-difluoropropan-2-amine hydrochloride
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